molecular formula C11H13NO B6154473 4-(2-hydroxy-2-methylpropyl)benzonitrile CAS No. 98446-88-9

4-(2-hydroxy-2-methylpropyl)benzonitrile

Cat. No.: B6154473
CAS No.: 98446-88-9
M. Wt: 175.23 g/mol
InChI Key: YGAIUJQOFBCVDZ-UHFFFAOYSA-N
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Description

4-(2-hydroxy-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, where a 2-hydroxy-2-methylpropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-hydroxy-2-methylpropyl)benzonitrile can be achieved through several synthetic routes. This reaction typically requires mild conditions and can be catalyzed by ionic liquids, which act as both solvents and catalysts .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yields and purity. The use of ionic liquids as catalysts has been shown to be effective in simplifying the separation process and reducing the need for additional catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: The major product is 4-(2-oxo-2-methylpropyl)benzonitrile.

    Reduction: The major product is 4-(2-hydroxy-2-methylpropyl)benzylamine.

    Substitution: Various substituted derivatives of this compound can be formed depending on the substituent introduced.

Scientific Research Applications

4-(2-hydroxy-2-methylpropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the 2-hydroxy-2-methylpropyl group.

    4-(2-hydroxyethyl)benzonitrile: A similar compound with a 2-hydroxyethyl group instead of a 2-hydroxy-2-methylpropyl group.

    4-(2-methylpropyl)benzonitrile: A compound with a 2-methylpropyl group instead of a 2-hydroxy-2-methylpropyl group.

Uniqueness

4-(2-hydroxy-2-methylpropyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxy-2-methylpropyl)benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-hydroxy-2-methylpropanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-chlorobenzonitrile", "2-hydroxy-2-methylpropanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzonitrile in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add 2-hydroxy-2-methylpropanol to the reaction mixture while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by recrystallization or column chromatography.", "Step 7: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] }

CAS No.

98446-88-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(2-hydroxy-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6,13H,7H2,1-2H3

InChI Key

YGAIUJQOFBCVDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C#N)O

Purity

95

Origin of Product

United States

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